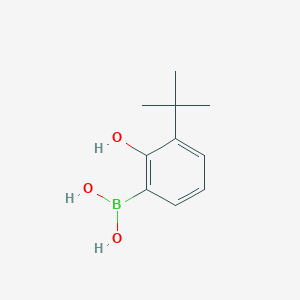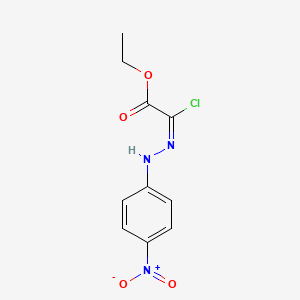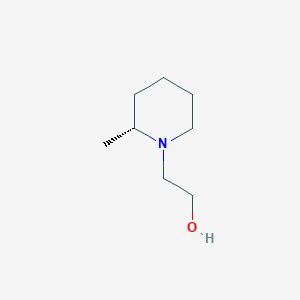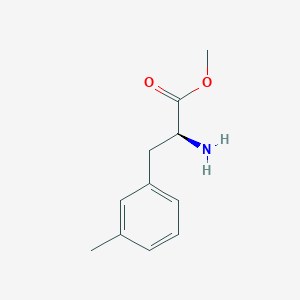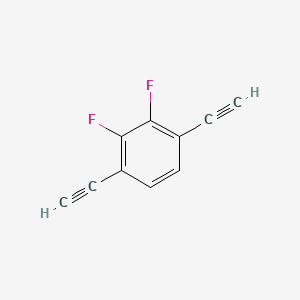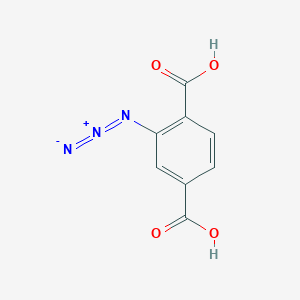![molecular formula C14H13NO4 B11763383 (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone: is a complex organic compound with a unique structure that combines a benzo[b][1,4]dioxin ring system with a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[b][1,4]dioxin ring system, followed by the introduction of the amino group at the 7th position. The furan ring is then attached to the benzo[b][1,4]dioxin system through a methanone linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be used under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while reduction of the methanone group can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may also find applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylthiophene-2-yl)methanone: Similar structure but with a thiophene ring instead of a furan ring.
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylpyrrole-2-yl)methanone: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness: The presence of the furan ring in (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone imparts unique chemical properties, such as increased reactivity towards oxidation and the ability to participate in specific types of chemical reactions. This makes it distinct from similar compounds with different heterocyclic rings.
Propiedades
Fórmula molecular |
C14H13NO4 |
|---|---|
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(5-methylfuran-2-yl)methanone |
InChI |
InChI=1S/C14H13NO4/c1-8-2-3-11(19-8)14(16)9-6-12-13(7-10(9)15)18-5-4-17-12/h2-3,6-7H,4-5,15H2,1H3 |
Clave InChI |
SLFWFISNGIDWFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(=O)C2=CC3=C(C=C2N)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azaspiro[bicyclo[3.2.1]octane-3,3'-oxetane]](/img/structure/B11763302.png)
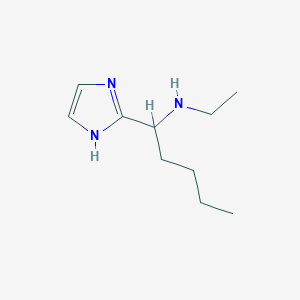
![2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
![6-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11763316.png)
![tert-Butyl N-(4-azabicyclo[4.1.0]-heptan-1-ylmethyl)-carbamate](/img/structure/B11763318.png)
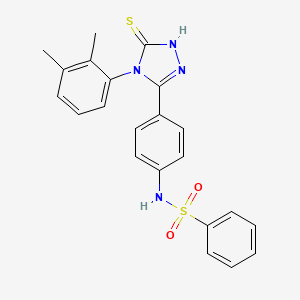
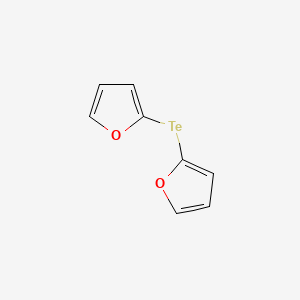
![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)
